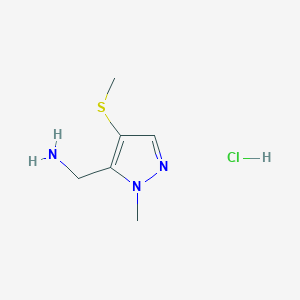![molecular formula C16H16ClN3O2 B2609330 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2034268-57-8](/img/structure/B2609330.png)
2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . The compound also contains a pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and are found in many drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide moiety could potentially undergo hydrolysis, and the pyridazine ring could potentially participate in electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Bimoussa et al. (2021) describes the synthesis of a related compound using the azido-Schmidt reaction. This process involves the synthesis of complex enaminone structures, which are important for medicinal chemistry applications (Bimoussa et al., 2021).
Cytotoxicity and Cancer Research
- Wolf et al. (2004) explored benzamide derivatives for their potential in targeted drug delivery for melanoma treatment. This study highlights the relevance of benzamide structures in developing effective cancer therapeutics (Wolf et al., 2004).
- Gad et al. (2020) conducted research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for inducing apoptosis in breast cancer. This demonstrates the potential of similar compounds in breast cancer research (Gad et al., 2020).
Antimicrobial Applications
- Rajurkar and Pund (2014) investigated benzamide analogs for their antimicrobial properties. This study is relevant for understanding the role of benzamide derivatives in combating microbial infections (Rajurkar & Pund, 2014).
- Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from a material similar to 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide, to evaluate their antimicrobial activity. This research contributes to understanding the antimicrobial potential of such compounds (Hossan et al., 2012).
Chemical Synthesis and Structural Analysis
- Rebstock et al. (2004) investigated the regioselectivity in the deprotonation of a compound structurally similar to 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide. Their work contributes to the understanding of chemical properties and reactivity of such compounds (Rebstock et al., 2004).
Applications in Material Science
- Sallam et al. (2021) conducted research on the structure and properties of pyridazine analogs, which have significant importance in medicinal chemistry. This study contributes to the understanding of the physical and chemical properties of pyridazine-related compounds (Sallam et al., 2021).
Pharmacological Testing
- Horn et al. (1990) synthesized and tested various 1-oxo-pyridazine and 1-oxo-phthalazine-2-acetic acid derivatives for pharmacological properties. This research is significant for understanding the pharmacological potential of compounds related to 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide (Horn et al., 1990).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-6-2-1-5-12(13)16(22)18-8-9-20-15(21)10-11-4-3-7-14(11)19-20/h1-2,5-6,10H,3-4,7-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCXAILRFJTIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



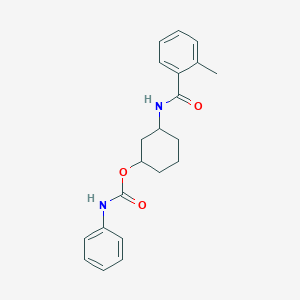
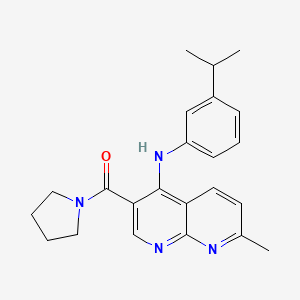
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

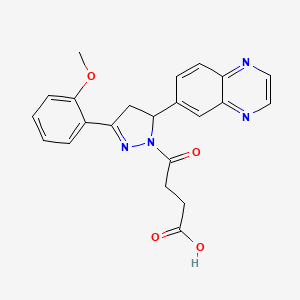
![2-[(3-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2609262.png)
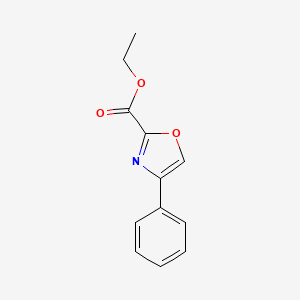
![4,4,4-Trifluoro-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one](/img/structure/B2609265.png)
![2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2609266.png)
![8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2609267.png)

